molecular formula C10H14N2S B1227913 Methiuron CAS No. 21540-35-2

Methiuron

Cat. No.: B1227913
CAS No.: 21540-35-2
M. Wt: 194.3 g/mol
InChI Key: MMCJEAKINANSOL-UHFFFAOYSA-N
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Description

Methiuron, also known as 1,1-dimethyl-3-m-tolyl-2-thiourea, is a synthetic compound primarily used as a herbicide. It belongs to the class of thiourea herbicides and is known for its selective action against a variety of weeds. This compound has been utilized in agricultural settings, particularly for crops like sugar beet, onions, potatoes, and brassicas .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methiuron can be synthesized through the reaction of N,N-dimethylthiourea with 3-methylphenyl isocyanate. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

N,N-dimethylthiourea+3-methylphenyl isocyanateThis compound\text{N,N-dimethylthiourea} + \text{3-methylphenyl isocyanate} \rightarrow \text{this compound} N,N-dimethylthiourea+3-methylphenyl isocyanate→this compound

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using the same basic reaction. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to remove impurities .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents. This can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products:

Scientific Research Applications

Methiuron has found applications in various fields of scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other thiourea derivatives.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to other biologically active thioureas.

    Industry: Employed in the development of herbicides and other agrochemicals.

Mechanism of Action

Methiuron exerts its herbicidal effects by inhibiting the photosynthesis process in plants. It targets the photosystem II complex, disrupting the electron transport chain and ultimately leading to the death of the plant. The compound binds to the D1 protein in the photosystem II complex, preventing the transfer of electrons and halting the production of ATP and NADPH, which are essential for plant growth .

Comparison with Similar Compounds

    Diuron: Another phenylurea herbicide with a similar mode of action but different structural properties.

    Isoproturon: A phenylurea herbicide used for controlling grass and broadleaf weeds.

    Fenuron: A non-selective herbicide with a broader spectrum of activity.

Uniqueness of Methiuron: this compound is unique due to its selective action against specific weed species and its relatively low toxicity to non-target organisms. Its structural properties allow for effective binding to the photosystem II complex, making it a potent herbicide for targeted applications .

Properties

IUPAC Name

1,1-dimethyl-3-(3-methylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2S/c1-8-5-4-6-9(7-8)11-10(13)12(2)3/h4-7H,1-3H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMCJEAKINANSOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7042140
Record name Methiuron
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URL https://comptox.epa.gov/dashboard/DTXSID7042140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21540-35-2
Record name Methiuron
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21540-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methiuron [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021540352
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethyl-N'-m-tolylthiourea
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165577
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Record name Methiuron
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-dimethyl-3-m-tolylthiourea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.378
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Record name METHIURON
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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